6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride
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Overview
Description
6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . This compound is primarily used in research and industrial applications due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The target of a drug is typically a protein within the body that the drug binds to in order to elicit a biological response. This could be a receptor, enzyme, or transporter protein. The drug’s effect can be either to enhance or inhibit the function of the target protein .
Mode of Action
This refers to how a drug interacts with its target. For example, a drug might block a receptor (antagonist), mimic a natural ligand of the receptor (agonist), or enhance the action of a natural ligand (positive allosteric modulator) .
Biochemical Pathways
These are sequences of chemical reactions that occur within a cell. A drug can affect a biochemical pathway by altering the activity of one or more enzymes within the pathway .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. Factors that can affect pharmacokinetics include the route of administration, the drug’s solubility, the rate of metabolism, and the presence of transport proteins .
Result of Action
This is the observable effect of the drug on the body. It can be therapeutic (desired) or adverse (undesired). The result of action depends on both the drug’s mode of action and its pharmacokinetics .
Action Environment
This refers to the conditions under which a drug is used. Factors such as diet, age, sex, disease state, and genetic makeup can influence a drug’s efficacy and safety .
Preparation Methods
The synthesis of 6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride involves several steps. One common synthetic route includes the reaction of hydrazide with methyl isothiocyanate, followed by cyclization and reduction using Raney nickel . The reaction conditions typically involve maintaining a temperature range from 0°C to room temperature over 18 hours . Industrial production methods often involve bulk custom synthesis to meet specific research and application needs .
Chemical Reactions Analysis
6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include methyl isothiocyanate, hydrazine carbothioamide, and Raney nickel . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride can be compared with other similar compounds, such as 2,6-diazaspiro[3.4]octane dihydrochloride While both compounds share a similar core structure, the presence of the methyl group in 6-Methyl-2,6-diazaspiro[34]octane dihydrochloride imparts unique properties and reactivity
Similar compounds include:
Properties
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-7(6-9)4-8-5-7;;/h8H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBNAXUEZUSVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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